2-O-ethyl 5-O-methyl 3-nitroimidazo[1,2-a]pyridine-2,5-dicarboxylate
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Overview
Description
2-O-ethyl 5-O-methyl 3-nitroimidazo[1,2-a]pyridine-2,5-dicarboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its unique structure, which includes a nitro group, an ethyl ester, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-ethyl 5-O-methyl 3-nitroimidazo[1,2-a]pyridine-2,5-dicarboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate under acidic conditions, followed by nitration to introduce the nitro group. The final step involves esterification to obtain the ethyl and methyl esters .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-O-ethyl 5-O-methyl 3-nitroimidazo[1,2-a]pyridine-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Ester Hydrolysis: The ethyl and methyl esters can be hydrolyzed to carboxylic acids.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used.
Ester Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide being common choices.
Major Products Formed
Reduction: Amino derivatives of the compound.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Hydrolysis: Corresponding carboxylic acids.
Scientific Research Applications
2-O-ethyl 5-O-methyl 3-nitroimidazo[1,2-a]pyridine-2,5-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a pharmacophore in the design of antileishmanial drugs and other therapeutic agents.
Biological Studies: Used in studies to understand the interaction of heterocyclic compounds with biological targets.
Industrial Applications: Employed in the synthesis of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-O-ethyl 5-O-methyl 3-nitroimidazo[1,2-a]pyridine-2,5-dicarboxylate involves its interaction with specific molecular targets. The nitro group plays a crucial role in its biological activity, often undergoing reduction to form reactive intermediates that can interact with cellular components. This interaction can lead to the inhibition of key enzymes or disruption of cellular processes, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Nitroimidazole: Shares the nitroimidazole core but lacks the pyridine ring.
2,4-Disubstituted 5-nitroimidazoles: Similar structure but with different substituents at positions 2 and 4.
Uniqueness
2-O-ethyl 5-O-methyl 3-nitroimidazo[1,2-a]pyridine-2,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual ester groups and nitro functionality make it a versatile compound in various chemical reactions and applications .
Properties
Molecular Formula |
C12H11N3O6 |
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Molecular Weight |
293.23 g/mol |
IUPAC Name |
2-O-ethyl 5-O-methyl 3-nitroimidazo[1,2-a]pyridine-2,5-dicarboxylate |
InChI |
InChI=1S/C12H11N3O6/c1-3-21-12(17)9-10(15(18)19)14-7(11(16)20-2)5-4-6-8(14)13-9/h4-6H,3H2,1-2H3 |
InChI Key |
JMKUJTHXNXWXCT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=N1)C=CC=C2C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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